1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]-
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Overview
Description
Preparation Methods
The synthesis of 1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]- involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]- involves its interaction with specific molecular targets and pathways. It is known to act as a GABA receptor agonist, which helps in the treatment of parasitic infections by paralyzing the parasites . Additionally, it may interact with other receptors and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]- can be compared with other similar compounds, such as:
- 1-Piperazineacetamide, N-(2-chlorophenyl)-4-[[[[5-(2-methylpropyl)-1-phenyl-1H-pyrazol-3-yl]methyl]amino]carbonyl]-, hydrochloride
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]- lies in its specific combination of a piperazine ring with a chlorophenylthioethyl group, which contributes to its distinct chemical and biological properties .
Properties
CAS No. |
847572-31-0 |
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Molecular Formula |
C14H20ClN3OS |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C14H20ClN3OS/c15-12-1-3-13(4-2-12)20-10-7-17-14(19)11-18-8-5-16-6-9-18/h1-4,16H,5-11H2,(H,17,19) |
InChI Key |
SHZBSUZYVKKBHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)NCCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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